molecular formula C7H5NS B030561 Benzothiazole-d4 CAS No. 194423-51-3

Benzothiazole-d4

Cat. No.: B030561
CAS No.: 194423-51-3
M. Wt: 139.21 g/mol
InChI Key: IOJUPLGTWVMSFF-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole-d4 is a deuterated derivative of benzothiazole, an aromatic heterocyclic compound. The deuterium atoms replace the hydrogen atoms in the benzothiazole structure, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Benzothiazole itself is known for its presence in various natural and synthetic products, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to interact with a variety of targets, contributing to their wide range of biological activities . They have been reported to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, benzothiazole derivatives have been found to inhibit BCL-2, a key enzyme involved in apoptosis .

Mode of Action

The mode of action of benzothiazole derivatives varies depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to exhibit antibacterial activity by inhibiting key enzymes involved in bacterial growth and replication . Other benzothiazole derivatives have been found to inhibit BCL-2, thereby inducing apoptosis in cancer cells . The specific interactions between benzothiazole derivatives and their targets are still under investigation.

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways due to their ability to interact with multiple targets. For instance, by inhibiting BCL-2, benzothiazole derivatives can disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulation of apoptosis in affected cells . This can lead to cell death, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

It is excreted to the kidney and is promptly absorbed, reaching high plasma concentrations within 1–2 hours, with a half-life of 6–8 hours .

Result of Action

The result of the action of benzothiazole derivatives can vary depending on the specific compound and its target. For example, benzothiazole derivatives that inhibit BCL-2 can induce apoptosis in cancer cells, potentially leading to a reduction in tumor size . On the other hand, benzothiazole derivatives that inhibit key enzymes in bacteria can exhibit antibacterial activity, potentially leading to the eradication of bacterial infections .

Action Environment

The action of benzothiazole derivatives can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the stability and efficacy of these compounds. Moreover, the pH and temperature of the environment can also influence the activity of benzothiazole derivatives

Biochemical Analysis

Biochemical Properties

Benzothiazole-d4 plays a significant role in biochemical reactions, particularly in the context of cancer pathogenesis and drug resistance . It interacts with key enzymes such as BCL-2, a family of enzymes that plays a crucial role in apoptosis . Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulation of apoptosis in affected cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the BCL-2 family of proteins, key regulators of the mitochondrial apoptotic pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it significantly inhibits the proliferation of cancer cells at certain doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazole-d4 can be synthesized through several methods. One common approach involves the deuteration of benzothiazole using deuterium gas or deuterated reagents. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and deuterium gas in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazole-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Benzothiazole-d4:

This compound stands out due to its unique properties and wide range of applications in scientific research, making it a valuable compound in various fields.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJUPLGTWVMSFF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445275
Record name Benzothiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-51-3
Record name Benzothiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiazole-d4
Reactant of Route 2
Benzothiazole-d4
Reactant of Route 3
Benzothiazole-d4
Reactant of Route 4
Benzothiazole-d4
Reactant of Route 5
Reactant of Route 5
Benzothiazole-d4
Reactant of Route 6
Reactant of Route 6
Benzothiazole-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.